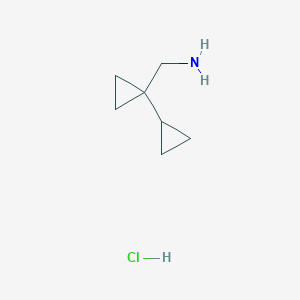

![molecular formula C6H3BrClN3 B1378932 8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1392804-08-8](/img/structure/B1378932.png)

8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine

Vue d'ensemble

Description

8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the CAS Number: 1392804-08-8 . It has a molecular weight of 232.47 . This compound is solid in physical form and is stored in a refrigerator .

Physical and Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 232.47 . It is stored in a refrigerator . Further physical and chemical properties are not detailed in the search results.Applications De Recherche Scientifique

Synthesis and Structural Analysis

8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine derivatives have been synthesized through innovative methods, emphasizing the compound's role as a versatile synthetic intermediate. For instance, Tang et al. (2014) elaborated on the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines via bromine-mediated oxidative cyclization. The study highlighted the stability of C-5-substituted analogues, which can undergo Dimroth rearrangement to convert into [1,2,4]triazolo[1,5-c]pyrimidines, illustrating the compound's utility in diversification through Kumada cross-couplings and Buchwald–Hartwig amination processes (Tang, Wang, Li, & Wang, 2014).

El-Kurdi et al. (2021) also contributed by synthesizing triazolopyridines, including a variant of this compound, through oxidative cyclization using N-Chlorosuccinimide (NCS). Their work provided detailed X-ray structural analysis, underscoring the potential of these compounds in pharmaceutical applications due to their biological activity (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).

Antifungal and Antimicrobial Applications

Beyond synthesis, some studies have investigated the biological activities of this compound derivatives. Wang et al. (2018) examined the antifungal properties of a novel compound derived from 8-chloro-[1,2,4]triazolo[4,3-a]pyridine, demonstrating significant inhibitory effects against various fungi, highlighting its potential in addressing plant and crop diseases (Wang, Zhai, Sun, Yang, Han, Liu, Tan, & Weng, 2018).

Moreover, Xu et al. (2017) synthesized novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, some of which displayed good antifungal and insecticidal activities, presenting a new avenue for agricultural and pharmaceutical applications (Xu, Wang, Zhu, Shao, Yu, Xue, Wu, Shi, & Wu, 2017).

Safety and Hazards

The safety information for 8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine indicates that it has the following hazard statements: H302, H315, H319, H332, H335 . This suggests that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

It is suggested that this compound may interact with amino acid residues on the surface of its target .

Mode of Action

It is hypothesized that the compound binds to the amino acid residues on the surface of its target, possibly through interactions with the 1,2,4-triazolo[4,3-a]pyridine ring .

Result of Action

Some studies suggest that derivatives of the [1,2,4]triazolo[4,3-a]pyridine class have shown inhibitory effects against certain fungi .

Analyse Biochimique

Biochemical Properties

8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates. These interactions can modulate the activity of the kinases, leading to changes in cellular signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting cellular processes. Additionally, the compound can influence gene expression by interacting with DNA or transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have indicated that the compound can have sustained effects on cellular processes, although these effects may diminish over time as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and physiology. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at very high doses, the compound may exhibit toxic or adverse effects, such as cellular toxicity or organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall activity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular cellular compartments or organelles by targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence cellular metabolism. The subcellular localization of the compound can significantly impact its activity and function .

Propriétés

IUPAC Name |

8-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-4-2-1-3-11-5(4)9-10-6(11)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNTVUDJPRNUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2Cl)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601235737 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392804-08-8 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1378854.png)

![3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1378860.png)

![9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1378868.png)

![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B1378869.png)

![8-Boc-1,8-diazaspiro[4.6]undecane](/img/structure/B1378871.png)